1-(Perfluoropyridin-3-yl)ethan-1-one
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Overview
Description
1-(Perfluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by a perfluorinated pyridine ring attached to an ethanone group, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluoropyridin-3-yl)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-pyridyl ethanone with perfluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Perfluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated pyridine carboxylic acids.
Reduction: Reduction reactions typically yield perfluorinated pyridine alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Perfluorinated pyridine carboxylic acids.
Reduction: Perfluorinated pyridine alcohols.
Substitution: Various substituted perfluoropyridine derivatives.
Scientific Research Applications
1-(Perfluoropyridin-3-yl)ethan-1-one finds applications in multiple scientific domains:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 1-(Perfluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The perfluorinated structure enhances its binding affinity and selectivity, making it a potent modulator of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-fluoropyridin-3-yl)ethan-1-amine
- 1-(3,5-difluoropyridin-2-yl)ethan-1-one
- 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine)
Comparison: 1-(Perfluoropyridin-3-yl)ethan-1-one is unique due to its complete perfluorination, which imparts higher chemical stability and lipophilicity compared to partially fluorinated analogs. This makes it particularly valuable in applications requiring robust chemical resistance and enhanced bioavailability .
Properties
Molecular Formula |
C7H3F4NO |
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Molecular Weight |
193.10 g/mol |
IUPAC Name |
1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c1-2(13)3-4(8)5(9)7(11)12-6(3)10/h1H3 |
InChI Key |
GMGSLQQXAKFSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(N=C1F)F)F)F |
Origin of Product |
United States |
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